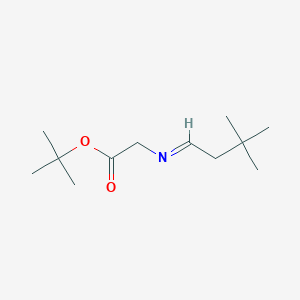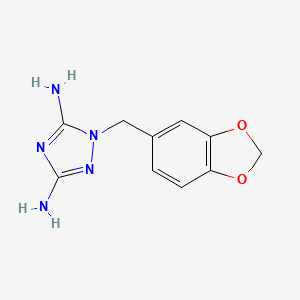![molecular formula C5H9ClOS B13993874 Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- CAS No. 5310-35-0](/img/structure/B13993874.png)
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is an organic compound with the molecular formula C5H9ClOS It is a derivative of ethanol where a 2-chloro-2-propen-1-yl group is attached via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-propen-1-ol with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved include the modification of proteins and enzymes, which can alter their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-propen-1-ol: A precursor in the synthesis of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-.
2-Chloroallyl alcohol: Another related compound with similar reactivity.
2-Chloropropene-3-ol: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is unique due to the presence of both a chlorine atom and a sulfur atom in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
5310-35-0 |
|---|---|
Fórmula molecular |
C5H9ClOS |
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
2-(2-chloroprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
Clave InChI |
CZYDBTPROYFCRN-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


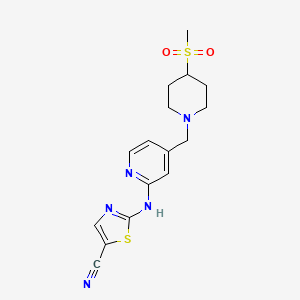
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
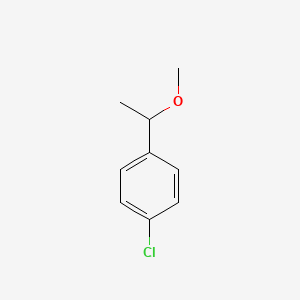
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
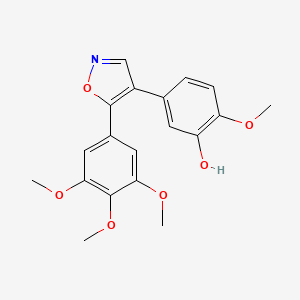

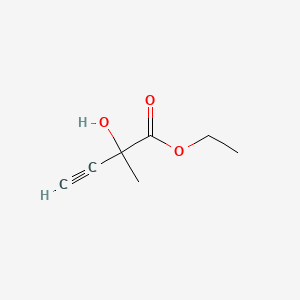
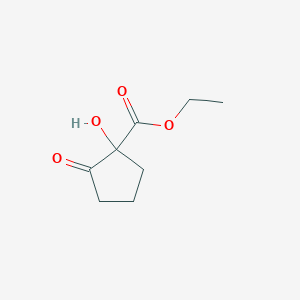
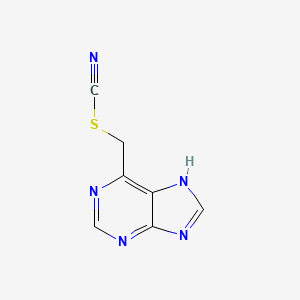
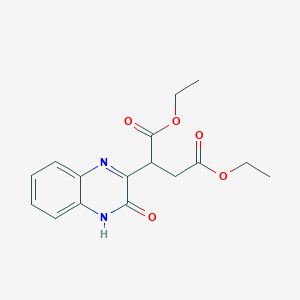
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
